3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains iodine, pyridine, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 3-iodopyridine with thiadiazole derivatives under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the Pd-mediated alkynylation of N-(3-iodopyridin-2-yl)sulfonamide in the presence of 2-aminoethanol as a base facilitates the reaction to proceed via a coupling-cyclization sequence in a single-pot .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of palladium-catalyzed reactions and other metal-catalyzed processes are likely to be employed due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other groups using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as the Pd/C–Cu catalyzed alkynylation mentioned earlier.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
2-Aminoethanol: Acts as a base in certain reactions.
Copper Catalysts: Often used in conjunction with palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Pd-mediated alkynylation can produce 2-substituted-7-azaindole derivatives .
Scientific Research Applications
3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly as an inhibitor of sirtuins.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been studied for its ability to inhibit sirtuins, which are proteins involved in cellular regulation . The compound’s structure allows it to interact with the active sites of these proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
7-Azaindole: A bioisostere of indole or purine moiety, integral to many bioactive molecules.
Variolin B: An indole-based compound with significant biological activity.
Uniqueness
3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its combination of iodine, pyridine, and thiadiazole moieties, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential as a pharmacological agent highlight its significance in scientific research.
Properties
CAS No. |
1179361-63-7 |
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Molecular Formula |
C7H5IN4S |
Molecular Weight |
304.11 g/mol |
IUPAC Name |
3-(3-iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H5IN4S/c8-4-2-1-3-10-5(4)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12) |
InChI Key |
HTNMBTQDAFHMPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=NSC(=N2)N)I |
Origin of Product |
United States |
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